molecular formula C16H21N5O2 B2518435 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034562-30-4

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2518435
CAS RN: 2034562-30-4
M. Wt: 315.377
InChI Key: OISIFQUIXRXQAY-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which is a class of compounds known for their diverse biological activities and potential for pharmaceutical applications. Urea derivatives, such as the one described, often exhibit interesting chemical properties due to their ability to engage in hydrogen bonding and complexation with various molecules.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their interaction with other molecules. For instance, the study of substituent effects on pyrid-2-yl ureas revealed the existence of conformational isomers and their equilibrium constants, which are influenced by the nature of the substituents . This information is essential for understanding the molecular structure and conformational preferences of the compound .

Chemical Reactions Analysis

Urea derivatives are known to participate in various chemical reactions, including complexation with molecules like cytosine . The ability to form complexes is influenced by the substituents attached to the urea moiety, which can either facilitate or hinder such interactions. The compound , with its pyrazolyl and pyridinyl substituents, may exhibit unique reactivity patterns, especially in the context of intramolecular hydrogen bonding and complexation with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are largely determined by their molecular structure. For example, the presence of substituents can affect the solubility and binding constants of these compounds . The compound is likely to have distinct properties due to its specific substituents, which could be explored through experimental studies such as NMR spectroscopy and quantum chemical calculations, as performed for other N-(pyridin-2-yl),N'-substituted ureas . Additionally, the inhibitory activity and solubility in water of related compounds have been reported, providing a basis for predicting the properties of the compound .

Scientific Research Applications

Crystal Structure and Synthesis

Crystal Structure of Azimsulfuron

The compound azimsulfuron, sharing a structural motif with the target compound, highlights the importance of crystallography in understanding molecular interactions and architectures, potentially influencing the development of herbicides and other agricultural chemicals (Youngeun Jeon et al., 2015).

Synthesis of Pyrazolo‐Annelated Compounds

Research into the synthesis of pyrazolo[3,4-b]pyridines and related heterocyclic compounds shows the versatility of these molecules in chemical synthesis, providing a foundation for the development of new materials and active pharmaceutical ingredients (M. Jachak et al., 2007).

Chemical Properties and Applications

Anion Tuning of Hydrogel Properties

The study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrates the influence of anions on the rheology and morphology of hydrogels, suggesting applications in material science for designing responsive and tunable gel materials (G. Lloyd & J. Steed, 2011).

Formation of Oligomeric and Macrocyclic Ureas

The creation of oligomeric and macrocyclic ureas based on diamino pyridines, including structures similar to the target compound, opens avenues for the design of novel polymeric and cyclic compounds with potential applications in catalysis, drug delivery, and material science (A. Gube et al., 2012).

Molecular Interactions and Binding

Binding of Carboxylic Acids by Fluorescent Pyridyl Ureas

The research on fluorescent pyrid-2-yl ureas showcases their potential as sensors for detecting carboxylic acids through changes in fluorescence, indicating applications in environmental monitoring and diagnostic assays (L. Jordan et al., 2010).

2,6-Bis(2-benzimidazolyl)pyridine Receptor for Urea Recognition

This study illustrates the use of a specific receptor for urea recognition, highlighting the role of molecular design in creating selective and sensitive detection methods for small molecules, which can be utilized in biochemical assays and environmental testing (B. Chetia & P. Iyer, 2006).

properties

IUPAC Name

1-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-21-11-13(10-19-21)15-12(3-2-6-17-15)9-18-16(22)20-14-4-7-23-8-5-14/h2-3,6,10-11,14H,4-5,7-9H2,1H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISIFQUIXRXQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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